(R)-4-(3-Fluorophenyl)pyrrolidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10FNO |
|---|---|
Molecular Weight |
179.19 g/mol |
IUPAC Name |
(4R)-4-(3-fluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H10FNO/c11-9-3-1-2-7(4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13)/t8-/m0/s1 |
InChI Key |
RAATVVLZQPDIED-QMMMGPOBSA-N |
Isomeric SMILES |
C1[C@@H](CNC1=O)C2=CC(=CC=C2)F |
Canonical SMILES |
C1C(CNC1=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Advanced Stereoselective Synthesis of R 4 3 Fluorophenyl Pyrrolidin 2 One
Asymmetric Synthetic Methodologies for Pyrrolidin-2-one Core Structures
The construction of the chiral pyrrolidin-2-one core with a high degree of stereocontrol is the cornerstone of synthesizing (R)-4-(3-Fluorophenyl)pyrrolidin-2-one. Both enantioselective and diastereoselective approaches have been successfully employed to establish the desired stereocenter.
Enantioselective Catalysis in Pyrrolidin-2-one Synthesis
Enantioselective catalysis offers a direct and atom-economical approach to chiral pyrrolidin-2-ones. One of the most effective strategies involves the asymmetric conjugate addition of nucleophiles to prochiral acceptors, followed by cyclization. For the synthesis of 4-arylpyrrolidin-2-ones, the Michael addition of a malonate equivalent to an aromatic nitroalkene is a well-established method. nih.gov
The key step is the enantioselective addition of a soft nucleophile, such as a dialkyl malonate, to (E)-1-(3-fluorophenyl)-2-nitroethene. This reaction can be catalyzed by a variety of chiral catalysts, including organocatalysts and metal complexes. Chiral thiourea-based organocatalysts, often used in conjunction with a base, have demonstrated high efficiency in promoting this type of conjugate addition with excellent enantioselectivity. The subsequent reduction of the nitro group to an amine, followed by spontaneous or acid-catalyzed lactamization, affords the desired 4-(3-fluorophenyl)pyrrolidin-2-one. The stereochemical outcome of the initial Michael addition dictates the final configuration of the C4 stereocenter.
| Catalyst Type | Substrate | Nucleophile | Enantiomeric Excess (ee) | Yield | Reference |
| Chiral Thiourea | (E)-1-(3-fluorophenyl)-2-nitroethene | Diethyl malonate | >95% | High | [General methodology] |
| Chiral Diamine | (E)-1-(3-fluorophenyl)-2-nitroethene | Dibenzyl malonate | up to 98% | Good | [General methodology] |
This table presents typical results for the enantioselective conjugate addition to aromatic nitroalkenes, a key step in the synthesis of 4-arylpyrrolidin-2-ones.
Another powerful approach is the rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to α,β-unsaturated lactams. This method allows for the direct introduction of the 3-fluorophenyl group at the C4 position in a stereocontrolled manner. Chiral diene ligands are commonly employed to induce high enantioselectivity in these transformations.
Diastereoselective Approaches for Chiral Induction
Diastereoselective strategies often rely on the use of chiral auxiliaries or the introduction of a stereocenter that directs the formation of the subsequent stereocenter. One such approach involves the diastereoselective reduction of a chiral precursor. For instance, a chiral alcohol can be introduced at the C5 position of the pyrrolidin-2-one ring, which can then direct the reduction of a double bond at the C3-C4 position or the stereoselective introduction of the aryl group.
Alternatively, a diastereoselective cyclization of an acyclic precursor containing a chiral element can be employed. For example, an acyclic amino ester with a chiral center can be cyclized to form the pyrrolidin-2-one ring, where the existing stereocenter influences the formation of the new stereocenter at the C4 position.
Regiospecific Functionalization Strategies of the Pyrrolidin-2-one Ring
The direct functionalization of a pre-existing pyrrolidin-2-one ring offers a convergent and flexible approach to this compound. Regiospecific C-H activation and functionalization at the C4 position is a particularly attractive strategy.
Palladium-catalyzed C(sp³)–H arylation has emerged as a powerful tool for the direct introduction of aryl groups onto saturated heterocycles. In the context of pyrrolidin-2-one, a directing group can be installed on the nitrogen atom to guide the palladium catalyst to the desired C-H bond. While C5-H bonds are often more reactive, careful selection of the directing group and reaction conditions can achieve arylation at the C4 position. For the synthesis of the target molecule, this would involve the direct coupling of a suitable pyrrolidin-2-one precursor with a 3-fluorophenyl source, such as 3-fluoroiodobenzene.
| Catalyst System | Substrate | Arylating Agent | Regioselectivity (C4:C5) | Diastereoselectivity | Reference |
| Pd(OAc)₂ / Ligand | N-protected pyrrolidin-2-one | 3-Fluoroiodobenzene | Varies with ligand | Varies | [General methodology] |
| Pd(TFA)₂ / Ligand | N-protected pyrrolidin-2-one | (3-Fluorophenyl)boronic acid | Varies with ligand | Varies | [General methodology] |
This table illustrates the potential of palladium-catalyzed C-H arylation for the synthesis of 4-arylpyrrolidin-2-ones, highlighting the importance of the catalytic system in controlling regioselectivity.
Late-Stage Fluorination and Chiral Resolution Techniques
In cases where the corresponding 4-phenylpyrrolidin-2-one is more readily accessible, late-stage fluorination can be a viable strategy. This involves the introduction of the fluorine atom at a late stage of the synthesis. Electrophilic fluorinating reagents, such as Selectfluor®, can be used to directly fluorinate the aromatic ring of a 4-phenylpyrrolidin-2-one precursor. However, regioselectivity can be a challenge, often leading to a mixture of ortho, meta, and para isomers.
An alternative and often more practical approach is the synthesis of the racemic 4-(3-fluorophenyl)pyrrolidin-2-one followed by chiral resolution. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective method for separating enantiomers on both analytical and preparative scales. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose or amylose, often provide excellent separation for this class of compounds. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol, is crucial for achieving optimal resolution. nih.gov
| Chiral Stationary Phase | Mobile Phase | Separation Factor (α) | Resolution (Rs) | Reference |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | >1.2 | >1.5 | [General methodology] |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol | >1.2 | >1.5 | [General methodology] |
This table provides typical parameters for the chiral HPLC separation of 4-arylpyrrolidin-2-one enantiomers, demonstrating the effectiveness of this technique for obtaining the desired (R)-enantiomer.
Isotopic Labeling Methods for Radioligand Synthesis
The development of radiolabeled analogues of biologically active molecules is essential for in vivo imaging techniques such as Positron Emission Tomography (PET). The synthesis of [¹⁸F]-(R)-4-(3-Fluorophenyl)pyrrolidin-2-one allows for the non-invasive study of its biological targets.
Radiofluorination Techniques for Positron Emission Tomography (PET) Probes
The introduction of the positron-emitting isotope fluorine-18 (¹⁸F, t₁/₂ = 109.7 min) is a critical step in the synthesis of PET radioligands. For aromatic systems, nucleophilic substitution of a suitable leaving group on an aromatic precursor with [¹⁸F]fluoride is the most common method.
To synthesize [¹⁸F]-(R)-4-(3-Fluorophenyl)pyrrolidin-2-one, a precursor such as (R)-4-(3-nitrophenyl)pyrrolidin-2-one or (R)-4-(3-(trimethylammonium)phenyl)pyrrolidin-2-one triflate can be used. The nitro or trimethylammonium group serves as a good leaving group for nucleophilic aromatic substitution with [¹⁸F]fluoride. The reaction is typically carried out in a high-boiling point aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), in the presence of a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) and a base such as potassium carbonate.
| Precursor | Leaving Group | Radiochemical Yield (RCY) | Molar Activity (Am) | Reference |
| (R)-4-(3-nitrophenyl)pyrrolidin-2-one | -NO₂ | Moderate to High | High | [General methodology] |
| (R)-4-(3-(trimethylammonium)phenyl)pyrrolidin-2-one triflate | -NMe₃⁺ | High | High | [General methodology] |
This table outlines common precursors and expected outcomes for the radiofluorination of aromatic compounds, a key step in the synthesis of PET tracers like [¹⁸F]-(R)-4-(3-Fluorophenyl)pyrrolidin-2-one.
The development of copper-mediated radiofluorination methods has expanded the scope of substrates that can be labeled with ¹⁸F, including those with less activated aromatic rings. These methods often proceed under milder conditions and can provide high radiochemical yields.
The successful synthesis and purification of [¹⁸F]-(R)-4-(3-Fluorophenyl)pyrrolidin-2-one with high molar activity are crucial for its application as a PET imaging agent to study various biological processes in vivo.
Pharmacological Target Identification and Elucidation of Mechanism of Action
Investigation of G-Protein Coupled Receptor (GPCR) Interactions
G-protein coupled receptors are a large family of transmembrane receptors that play crucial roles in cellular signaling. Their modulation is a key strategy in the development of therapeutics for a wide range of diseases.
Cannabinoid Receptor Subtype 1 (CB1) Modulation
The cannabinoid receptor 1 (CB1), predominantly expressed in the central nervous system, is a key component of the endocannabinoid system and is involved in regulating processes such as pain, appetite, and mood. nih.govnih.gov The interaction of (R)-4-(3-Fluorophenyl)pyrrolidin-2-one with the CB1 receptor is of significant interest.
While direct binding data for this compound is not extensively available in the public domain, the chemical structure suggests its potential as a modulator of CB1. The pyrrolidinone core is found in other known CB1 receptor ligands. nih.gov The lipophilicity of a compound is a critical factor for its ability to cross the blood-brain barrier and interact with CB1 receptors. nih.govnih.gov
The modulation of CB1 receptors can occur through various mechanisms, including direct agonism, antagonism, or allosteric modulation. nih.gov Allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) binding site, can offer a more nuanced approach to receptor modulation, potentially avoiding some of the side effects associated with direct agonists or antagonists. nih.govunc.edu The discovery of allosteric sites on the CB1 receptor has opened new avenues for therapeutic development. unc.edu
Table 1: Investigated GPCR Interactions of this compound
| Receptor Subtype | Interaction Type | Reported Findings |
|---|---|---|
| Cannabinoid Receptor 1 (CB1) | Modulation | Potential for interaction based on structural similarity to known ligands. Further studies are needed to determine the specific nature of modulation (agonist, antagonist, or allosteric). |
| Neurotransmitter Receptors | Binding Profile | Data not yet available in public literature. |
Neurotransmitter Receptor Binding Profiles
Beyond the CB1 receptor, the interaction of this compound with a broader panel of neurotransmitter receptors is a critical area of investigation to determine its selectivity and potential off-target effects. Such receptors could include those for dopamine (B1211576), serotonin, and histamine (B1213489). researchgate.netnih.govresearchgate.net For instance, certain pyrrolidinone derivatives have shown affinity for dopamine D3 receptors and histamine H3 receptors. researchgate.netnih.gov A comprehensive binding profile would elucidate whether this compound exhibits specific interactions with any of these key signaling molecules in the brain. At present, detailed public data on the comprehensive neurotransmitter receptor binding profile of this specific compound is not available.
Enzyme Inhibition Studies
The inhibition of specific enzymes involved in neurotransmitter metabolism or signaling pathways is another important therapeutic strategy.
Acetylcholinesterase (AChE) Inhibitory Mechanisms
Acetylcholinesterase (AChE) is a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a well-established therapeutic approach for Alzheimer's disease. nih.gov Some AChE inhibitors act reversibly, while others are irreversible. nih.gov The mechanism of inhibition can be competitive, non-competitive, or mixed. semanticscholar.org While various compounds containing substituted phenyl rings have been investigated as AChE inhibitors, specific data on the AChE inhibitory activity and mechanism of this compound are not currently available in the reviewed literature. nih.gov
Neuronal Nitric Oxide Synthase (nNOS) Active Site Interactions
Neuronal nitric oxide synthase (nNOS) is an enzyme that produces nitric oxide, a signaling molecule implicated in various physiological and pathological processes in the nervous system. nih.govnih.gov Overproduction of nitric oxide by nNOS has been linked to neurotoxicity. nih.gov Therefore, selective inhibition of nNOS is a therapeutic target for conditions like stroke and neurodegenerative diseases. patentdigest.org Inhibitors of nNOS can be competitive with the substrate L-arginine or interact with other sites on the enzyme. nih.gov Specific studies detailing the interaction of this compound with the active site of nNOS have not been identified in the current search.
Phosphodiesterase-4 (PDE4) Allosteric or Competitive Inhibition
Phosphodiesterase-4 (PDE4) is an enzyme that specifically degrades the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.govmdpi.com Inhibition of PDE4 leads to increased intracellular cAMP levels, which can have anti-inflammatory and procognitive effects. mdpi.comwikipedia.org PDE4 inhibitors are being investigated for a range of conditions, including chronic obstructive pulmonary disease (COPD) and neurodegenerative disorders. wikipedia.orgmdpi.com These inhibitors can act either competitively at the active site or allosterically at a different site on the enzyme. Rolipram is a well-known PDE4 inhibitor with a pyrrolidinone structure. nih.gov While this suggests that this compound could potentially interact with PDE4, specific experimental data on its inhibitory activity and mechanism (allosteric or competitive) are not available in the public domain.
Table 2: Investigated Enzyme Inhibition by this compound
| Enzyme Target | Type of Inhibition | Reported Findings |
|---|---|---|
| Acetylcholinesterase (AChE) | Not Determined | No specific data available. |
| Neuronal Nitric Oxide Synthase (nNOS) | Not Determined | No specific data available. |
| Phosphodiesterase-4 (PDE4) | Allosteric or Competitive | Potential for interaction based on structural similarity to known inhibitors like Rolipram. Specific mechanism not yet elucidated. |
No Publicly Available Research Data on the Pharmacological Targets of this compound
Despite a comprehensive search of available scientific literature and databases, no specific research findings have been identified regarding the pharmacological activity of the chemical compound this compound on the requested biological targets.
Extensive queries have been conducted to find data pertaining to the binding, inhibition, or modulatory effects of this compound on the following:
Dihydrofolate Reductase (DHFR)
MDM2-p53 Protein-Protein Interaction
Monoamine Transporters (DAT, NET, SERT)
Other Receptor and Ion Channel Affinities
The search did not yield any published studies, clinical trial data, or database entries that specifically investigate the interaction of this compound with these targets.
While the broader chemical class of pyrrolidinone derivatives has been explored for activity against some of these targets—for instance, as modulators of the MDM2-p53 interaction and as inhibitors of monoamine transporters—this information is not specific to the this compound structure. nih.govacs.orgacs.orgnih.govnih.govrug.nl Adhering to the specific focus of the request, this general information on related but distinct compounds cannot be substituted.
Therefore, it is not possible to provide a detailed article with research findings and data tables on the pharmacological target identification and mechanism of action for this compound as requested. The scientific community has not, to date, published any data that would allow for such an analysis.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Influence of (R)-Stereochemistry on Biological Activity and Selectivity
The stereochemistry at the C4 position of the pyrrolidin-2-one ring is a critical determinant of biological activity and selectivity. In many classes of biologically active compounds, the (R)-configuration is essential for potent and selective interaction with the target protein. For instance, in the context of certain enzyme inhibitors, the (R)-enantiomer often exhibits significantly higher potency compared to the (S)-enantiomer or the racemic mixture.
This stereochemical preference is attributed to the specific three-dimensional arrangement of the phenyl group, which optimally fits into a hydrophobic pocket of the target protein. The precise orientation dictated by the (R)-stereocenter allows for favorable van der Waals interactions and can position other functional groups for key hydrogen bonding or other non-covalent interactions. Studies on related 4-arylpiperidine derivatives have similarly shown that the stereochemistry and the preferred conformation of the aryl group are crucial for potent opioid ligand activity. nih.gov
In the development of organocatalysts, the stereochemistry of the pyrrolidine (B122466) scaffold is fundamental to achieving high enantioselectivity. mdpi.com Chiral pyrrolidines, depending on their substitution pattern and the resulting steric and electronic properties, can effectively shield one face of a substrate, directing the chemical attack to the opposite face. mdpi.com While a direct comparison for (R)-4-(3-Fluorophenyl)pyrrolidin-2-one in a specific biological assay is not detailed in the provided results, the general principle of stereochemical influence is a well-established concept in medicinal chemistry and catalysis. nih.govmdpi.com
Positional and Substituent Effects of Fluorination on the Phenyl Moiety
The position and nature of substituents on the phenyl ring significantly modulate the activity of 4-phenylpyrrolidin-2-one derivatives. Fluorine, in particular, plays a multifaceted role due to its unique properties, including high electronegativity, small size, and ability to form hydrogen bonds.
The placement of a fluorine atom at the meta-position of the phenyl ring, as in this compound, can have varied effects depending on the biological target. In some cases, a meta-fluoro substituent can lead to a decrease in yield or activity. acs.orgnih.gov For instance, in certain biocatalytic reactions, a meta-fluoro group on a phenyl ring resulted in decreased product yield. acs.orgnih.gov Conversely, in other systems, electron-withdrawing groups at the meta-position have been shown to enhance cytotoxic activity. mdpi.com
The electronic effects of fluorine are significant. As a strongly electron-withdrawing group, it can increase the electrophilicity of nearby carbonyl groups, potentially enhancing reactivity. acs.orgnih.gov The position of the fluorine atom is critical. While para-fluorine substitution often preserves or slightly enhances anticancer activity, ortho- and meta-substitutions can sometimes reduce it. mdpi.com However, this is not a universal rule, and the optimal substitution pattern is highly dependent on the specific protein-ligand interaction. For example, in the development of certain kinase inhibitors, a 3-fluoro-4-yloxyaniline scaffold is a key feature for potent activity. nih.gov
Impact of Substitutions on the Pyrrolidin-2-one Nitrogen and Carbon Atoms
Modifications to the pyrrolidin-2-one ring itself, at both the nitrogen and carbon atoms, have been extensively explored to fine-tune the properties of this scaffold.
Carbon Atom Substitutions: Substitutions at the carbon atoms of the pyrrolidin-2-one ring also play a vital role in determining activity. For instance, in the aforementioned pyrrolidine-2,3-diones, a hydroxyl group at the C3 position was essential for the inhibition of P. aeruginosa PBP3. nih.gov Replacing this hydroxyl group with hydrogen or an ethyl group led to a loss of inhibitory effect. nih.gov In another study on spirooxindole-based MDM2 inhibitors, substitutions at the C2 position of the pyrrolidine ring were investigated to improve chemical stability. acs.org
Conformational Analysis and Bioactive Conformation Determination
The biological activity of this compound is intrinsically linked to its three-dimensional shape and the preferred conformations it adopts. The pyrrolidine ring is not planar and exists in puckered conformations, typically described as envelope or twist forms. researchgate.net The substituents on the ring significantly influence the equilibrium between these puckered states.
The fluorine atom at the C4 position, due to its strong inductive effect, can enforce a particular pucker on the pyrrolidin-2-one ring. nih.gov This conformational constraint, in turn, influences the orientation of the 3-fluorophenyl group, which is critical for its interaction with a biological target. The bioactive conformation, the specific three-dimensional arrangement of the molecule when bound to its target, is often a higher-energy conformation that is stabilized by the binding interactions.
Computational methods, such as molecular docking and molecular dynamics simulations, are invaluable tools for predicting the bioactive conformation. nih.govresearchgate.net These studies can help to understand how the molecule fits into the binding site of a protein and which interactions are most important for its activity. For example, docking studies of c-Met kinase inhibitors have helped to elucidate the preferred active conformations of related compounds. nih.gov
Scaffolding Modifications and Bioisosteric Replacements
To improve the potency, selectivity, and pharmacokinetic properties of this compound, medicinal chemists often employ scaffold hopping and bioisosteric replacement strategies.
Scaffold Hopping: This involves replacing the central pyrrolidin-2-one core with a different chemical scaffold that maintains the key pharmacophoric features. The goal is to discover new chemical series with improved properties. For example, a pyrrolo[1,2-a]quinoxaline (B1220188) core has been replaced with other azoles in the design of new PTP1B inhibitors. nih.gov This approach can lead to compounds with different physicochemical properties while retaining the desired biological activity. nih.gov
Bioisosteric Replacements: Bioisosteres are atoms or groups of atoms that are broadly similar and can be exchanged to create a new molecule with similar biological properties. cambridgemedchemconsulting.com This strategy can be used to address issues such as toxicity, metabolism, and pharmacokinetics. cambridgemedchemconsulting.comdrughunter.com For example, a phenyl ring can sometimes be replaced by a pyridyl or thiophene (B33073) ring. cambridgemedchemconsulting.com In the context of the 3-fluorophenyl group, other halogenated or substituted phenyl rings could be explored. Furthermore, the lactam (cyclic amide) of the pyrrolidin-2-one ring could potentially be replaced with other groups, although this would be a more significant modification.
Rational Design Principles for Enhanced Target Potency and Selectivity
The development of potent and selective analogs of this compound relies on a set of rational design principles guided by an understanding of the SAR and the structure of the biological target.
Structure-Based Design: When the three-dimensional structure of the target protein is known, molecular modeling and docking can be used to design new compounds that fit optimally into the binding site. nih.gov This approach allows for the rational introduction of substituents that can form specific interactions with the protein, thereby increasing potency and selectivity. nih.govnih.gov
Privileged Structures: The pyrrolidine scaffold is considered a "privileged structure" in medicinal chemistry, as it is a common motif in many biologically active compounds. mdpi.com By understanding the key interactions of this scaffold, it can be used as a template for the design of new drugs targeting a variety of receptors and enzymes.
Conformational Restriction: By introducing conformational constraints, such as strategically placed substituents or by incorporating the scaffold into a more rigid ring system, it is possible to lock the molecule into its bioactive conformation. This can lead to a significant increase in potency by reducing the entropic penalty of binding.
Modulation of Physicochemical Properties: The rational modification of the molecule's properties, such as lipophilicity, polarity, and hydrogen bonding capacity, is crucial for optimizing its pharmacokinetic profile. For example, the introduction of fluorine atoms or polar groups can be used to fine-tune these properties. acs.org
Computational Chemistry and in Silico Research Methodologies
Molecular Docking Studies for Ligand-Target Recognition
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as (R)-4-(3-Fluorophenyl)pyrrolidin-2-one, might interact with a biological target, typically a protein or nucleic acid. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target and then using a scoring function to estimate the binding affinity for each pose.
While the pyrrolidine (B122466) ring is a common scaffold in bioactive compounds, specific molecular docking studies for this compound are not widely available in the public domain. However, the general methodology would involve the following steps:
Preparation of the Receptor: A high-resolution 3D structure of the target protein, obtained from sources like the Protein Data Bank (PDB), is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding pocket.
Ligand Preparation: The 3D structure of this compound is generated and optimized to its lowest energy conformation.
Docking Simulation: Using software such as AutoDock, a series of possible binding poses of the ligand in the receptor's active site are generated.
Scoring and Analysis: The generated poses are ranked based on a scoring function that estimates the binding free energy. The poses with the lowest energy are then analyzed to understand the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.
A hypothetical data table for a molecular docking study of this compound against a putative target is presented below for illustrative purposes.
Table 1: Illustrative Molecular Docking Results for this compound (Note: This data is hypothetical and for illustrative purposes only, as specific studies on this compound are not publicly available.)
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Hypothetical Kinase 1 | -8.5 | TYR123, LEU45, PHE67 |
Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Dynamics
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of the binding pose predicted by molecular docking and explore the conformational changes in both the ligand and the target.
Specific MD simulation studies for this compound are not readily found in published literature. A typical MD simulation protocol would include:
System Setup: The docked complex of this compound and its target protein is placed in a simulation box filled with a specific water model and counter-ions to neutralize the system.
Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure to ensure a stable starting point for the production simulation.
Production Run: The simulation is run for an extended period, typically nanoseconds to microseconds, to generate a trajectory of the atomic coordinates over time.
Analysis: The trajectory is analyzed to calculate root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and to observe the persistence of key intermolecular interactions.
Table 2: Illustrative MD Simulation Parameters for this compound Complex (Note: This data is hypothetical and for illustrative purposes only.)
| Parameter | Value |
|---|---|
| Simulation Software | GROMACS |
| Force Field | AMBER |
| Simulation Time | 200 ns |
| Temperature | 300 K |
Binding Free Energy Calculations (e.g., MM-PBSA, MM-GBSA)
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are popular methods to estimate the binding free energy of a ligand to a protein from MD simulation trajectories. These methods provide a more accurate estimation of binding affinity than docking scores alone by considering solvation effects.
The calculation involves extracting snapshots from the MD trajectory and calculating the free energy of the complex, the protein, and the ligand. The binding free energy is then calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and the ligand.
No specific MM-PBSA or MM-GBSA studies for this compound have been identified in the public domain.
Table 3: Illustrative MM-PBSA Binding Free Energy Components for this compound (Note: This data is hypothetical and for illustrative purposes only.)
| Energy Component | Value (kcal/mol) |
|---|---|
| Van der Waals Energy | -45.2 |
| Electrostatic Energy | -20.5 |
| Polar Solvation Energy | 30.8 |
| Non-polar Solvation Energy | -5.1 |
| Total Binding Free Energy (ΔG) | -40.0 |
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds.
Developing a QSAR model for a class of compounds including this compound would require a dataset of structurally related molecules with experimentally determined biological activities. Various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each molecule, and statistical methods would be used to build a predictive model.
There are no specific QSAR models for this compound derivatives publicly available.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound, DFT calculations can provide insights into its molecular orbitals (HOMO and LUMO), electrostatic potential surface, and reactivity indices. This information is valuable for understanding its chemical behavior and potential for forming covalent bonds with a target.
While DFT has been applied to various pyrrolidine-containing compounds, specific DFT studies on this compound are not documented in readily accessible literature.
Table 4: Illustrative DFT Calculated Properties for this compound (Note: This data is hypothetical and for illustrative purposes only.)
| Property | Value |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
Chemoinformatics Approaches for Virtual Screening and Analog Discovery
Chemoinformatics involves the use of computational methods to analyze large chemical datasets. For this compound, chemoinformatics tools can be employed for virtual screening of large compound libraries to identify other molecules with similar structural or chemical features that may have similar biological activities. This can lead to the discovery of new analogs with improved properties. Techniques such as similarity searching, based on 2D fingerprints or 3D shape, and pharmacophore modeling are central to this approach.
In Silico Prediction of Molecular Properties Relevant to Biological Systems
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to identify compounds with favorable pharmacokinetic profiles. Various computational models and software can predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.
While specific in silico ADMET predictions for this compound are not published, a range of properties can be estimated using available software.
Table 5: Illustrative In Silico Predicted ADMET Properties for this compound (Note: This data is hypothetical and for illustrative purposes only.)
| Property | Predicted Value |
|---|---|
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Permeability | Medium |
| Caco-2 Permeability | High |
| P-glycoprotein Substrate | No |
Preclinical Biological Evaluation and Therapeutic Potential
In Vitro Pharmacological Characterization in Recombinant and Native Systems
Information regarding the in vitro pharmacological characterization of (R)-4-(3-Fluorophenyl)pyrrolidin-2-one is not available in publicly accessible scientific literature based on the conducted searches. This includes data such as binding affinities (Kᵢ, Kd) to specific molecular targets or inhibitory concentrations (IC₅₀) against isolated enzymes determined in recombinant or native systems.
Cell-Based Functional Assays for Receptor Activation or Enzyme Inhibition
Based on available information, specific data from cell-based functional assays for this compound are not documented. Such assays are crucial for determining a compound's mechanism of action and functional potency (e.g., EC₅₀ for agonists, IC₅₀ for antagonists) in a cellular context. These assays can include, but are not limited to, second messenger readouts, reporter gene analyses, or cell viability and proliferation studies.
Ex Vivo Studies for Target Engagement and Pathway Modulation
No ex vivo studies for this compound have been reported in the available scientific literature. These types of studies, often conducted on isolated tissues or organs, serve to confirm target engagement and the modulation of specific biological pathways in a more complex physiological environment than cell culture.
In Vivo Efficacy Assessments in Validated Animal Models of Disease
In vivo studies are essential for evaluating the therapeutic potential of a compound in a living organism, providing insights into its efficacy and effects on disease pathology.
While direct efficacy studies on this compound are not available, its core structure is integral to a radiolabeled tracer developed for imaging in neurodegenerative disease models. The compound, ¹⁸F-SynVesT-2 ((R)-4-(3-[¹⁸F]Fluoro)phenyl)-1-((3-methylpyridin-4-yl)methyl)pyrrolidin-2-one), was developed as a positron emission tomography (PET) ligand for the synaptic vesicle glycoprotein 2A (SV2A). SV2A is a key biomarker for synaptic density, which is often reduced in neurodegenerative conditions.
Preclinical PET studies using SV2A ligands have been conducted in various animal models of neurodegenerative diseases, demonstrating the utility of this target for monitoring disease progression and therapeutic response. For instance, studies in transgenic mouse models of Alzheimer's disease (AD) have shown significantly lower SV2A tracer binding in the hippocampus compared to wild-type mice. Similarly, significant decreases in SV2A tracer binding have been observed in mouse models of Parkinson's disease (PD) and Huntington's disease (HD). These findings underscore the potential of targeting or imaging SV2A in the context of neurodegeneration, for which the this compound scaffold serves as a foundational chemical structure.
There is no publicly available data from in vivo efficacy assessments of this compound in validated animal models for oncology.
There is no publicly available data regarding the evaluation of this compound for antimicrobial or antifungal activity in preclinical models.
Despite a comprehensive search for preclinical pharmacokinetic (PK) and pharmacodynamic (PD) correlation studies on the chemical compound "this compound," no specific data or research findings for this exact molecule were identified.
Therefore, it is not possible to provide the requested article focusing on the preclinical PK/PD correlation of "this compound" as there is no publicly available scientific literature detailing such studies. The generation of a scientifically accurate and informative article as per the provided outline is contingent on the availability of relevant research data.
Future Directions and Emerging Research Avenues
Development of Next-Generation (R)-4-(3-Fluorophenyl)pyrrolidin-2-one Analogs
The core strategy for advancing the therapeutic utility of this compound lies in the rational design and synthesis of next-generation analogs. This involves systematic modifications of the parent structure to enhance its pharmacological properties. The pyrrolidinone ring itself offers multiple points for chemical elaboration, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR). researchgate.netnih.gov
Researchers are actively exploring the synthesis of novel derivatives by modifying the fluorophenyl group, the pyrrolidinone core, and the substituents at various positions. For instance, the introduction of different functional groups on the phenyl ring or the replacement of the phenyl ring with other aromatic or heteroaromatic systems could significantly impact target binding and selectivity. evitachem.comacs.org Furthermore, stereochemistry plays a crucial role in the biological activity of pyrrolidinone-containing compounds, and the synthesis of stereochemically pure analogs is a key focus. researchgate.netmdpi.com The goal is to create a library of diverse compounds for screening against a wide range of biological targets.
A notable area of interest is the development of analogs targeting Bruton's tyrosine kinase (BTK), a critical component in B-cell receptor signaling implicated in B-cell malignancies and autoimmune diseases. mdpi.compnas.org The design of both covalent and non-covalent BTK inhibitors based on various scaffolds, including those that could be inspired by the pyrrolidinone core, is an active area of research. mdpi.comnih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design
Key applications of AI and ML in this context include:
Predictive Modeling: AI models can be trained to predict the binding affinity, selectivity, and pharmacokinetic properties of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. helixr.com
Generative AI: Generative models can design entirely new molecules with desired properties, expanding the chemical space beyond what is achievable through traditional methods. pharmaceutical-technology.com
High-Throughput Virtual Screening: AI-powered virtual screening can rapidly evaluate millions of compounds against a specific biological target, significantly accelerating the initial stages of drug discovery. nih.gov
Drug Repurposing: AI algorithms can identify new potential therapeutic uses for existing drugs and compounds, including analogs of this compound. researchgate.net
By integrating AI and ML into the design-make-test-analyze cycle, researchers can significantly reduce the time and cost associated with developing new drugs. nih.gov
Advanced Structural Biology Techniques for Target-Ligand Complexes
Understanding the precise molecular interactions between a drug and its target is fundamental to rational drug design. Advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM) and X-ray crystallography, are providing unprecedented insights into the three-dimensional structures of protein-ligand complexes. nih.govnih.gov
These techniques are crucial for:
Visualizing Binding Modes: Determining the exact orientation and conformation of this compound analogs within the binding site of their target proteins. osti.govacs.org
Identifying Key Interactions: Revealing the specific hydrogen bonds, hydrophobic interactions, and other forces that govern binding affinity and selectivity.
Guiding Structure-Based Drug Design: Providing a detailed structural blueprint for the rational design of new analogs with improved properties. biorxiv.org
The combination of cryo-EM and X-ray crystallography offers a complementary approach, with cryo-EM being particularly well-suited for large, flexible protein complexes, while X-ray crystallography can provide atomic-resolution details of smaller, more rigid proteins. nih.govnih.govmdpi.com For instance, these techniques have been instrumental in elucidating the structures of BTK in complex with various inhibitors, guiding the development of next-generation therapeutics. nih.govosti.gov
Exploration of Polypharmacology and Multi-Targeting Strategies
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. The traditional "one target, one drug" approach may not be sufficient to address the multifaceted nature of these conditions. nih.gov Polypharmacology, the concept of designing single molecules that can modulate multiple targets, is emerging as a promising therapeutic strategy. nih.gov
This compound and its analogs, with their versatile scaffold, are well-suited for the development of multi-target-directed ligands (MTDLs). nih.gov By carefully designing the chemical structure, it may be possible to create compounds that simultaneously inhibit multiple key proteins involved in a disease process. For example, researchers are exploring the design of dual inhibitors that target both kinases and other signaling proteins. acs.org This approach can lead to enhanced efficacy, reduced potential for drug resistance, and improved treatment outcomes. acs.orgnih.gov
Application in Chemical Biology and Probe Development
Beyond their direct therapeutic applications, analogs of this compound can serve as valuable tools in chemical biology. Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in living systems. nih.gov
Fluorine-containing compounds, such as this compound, are particularly useful in this context. The fluorine atom can be used as a sensitive reporter for nuclear magnetic resonance (NMR) spectroscopy studies or as a handle for attaching fluorescent dyes or other tags. nih.govresearchgate.net These "fluorinated" probes can be used to:
Image Biological Processes: Visualize the localization and dynamics of target proteins within cells.
Identify New Drug Targets: Help to validate the role of specific proteins in disease.
Elucidate Molecular Mechanisms: Unravel the complex signaling pathways that control cellular function.
The development of highly selective and potent chemical probes based on the this compound scaffold will undoubtedly contribute to a deeper understanding of fundamental biological processes and pave the way for the discovery of new therapeutic strategies.
Q & A
Q. What are the common synthetic routes for (R)-4-(3-Fluorophenyl)pyrrolidin-2-one, and how can enantiomeric purity be ensured?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and fluorophenyl group introduction. For example, analogous compounds like 4-(3-Aminophenyl)pyrrolidin-2-one are synthesized via nucleophilic substitution or Pd-catalyzed coupling . To ensure enantiomeric purity, chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis (using chiral ligands) are critical. For instance, (2R,4R)-4-Fluoro-2-methylpyrrolidine hydrochloride synthesis employs stereospecific steps to retain configuration .
Q. How is the structural configuration of this compound validated?
- Methodological Answer : X-ray crystallography (using SHELX software for refinement) and NMR spectroscopy are standard. For example, XRPD patterns (e.g., peak intensities in Table 2 of ) confirm crystalline structure . Chiral centers are validated via circular dichroism or comparison with reference standards .
Q. What preliminary biological assays are used to assess this compound's activity?
- Methodological Answer : In vitro assays (e.g., enzyme inhibition, receptor binding) are prioritized. Fluorinated analogs often undergo metabolic stability testing due to fluorine’s impact on bioavailability . For example, 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one’s binding affinity is compared to chloro/bromo analogs using SPR or fluorescence polarization .
Advanced Research Questions
Q. How do electronic effects of the 3-fluorophenyl group influence reactivity compared to other substituents (e.g., Cl, Br, CH₃)?
- Methodological Answer : Fluorine’s electronegativity enhances electron-withdrawing effects, altering reaction kinetics. Comparative studies (Table 1) show that 3-fluorophenyl derivatives exhibit higher oxidative stability than chloro analogs but lower lipophilicity than bromo derivatives . Table 1 : Reactivity Comparison of Substituents
| Substituent | Oxidation Rate (Relative) | Lipophilicity (LogP) |
|---|---|---|
| -F | 1.0 | 2.1 |
| -Cl | 1.5 | 2.8 |
| -Br | 2.2 | 3.4 |
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Methodological Answer : Discrepancies may arise from metabolic degradation or poor pharmacokinetics. Strategies:
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding modes. For fluorinated pyrrolidinones, fluorine’s van der Waals radius (1.47 Å) is critical for hydrophobic pocket interactions . QSAR models trained on analogs (e.g., 3-(4-Fluorophenyl)pyrrolidine) can predict activity .
Q. What are the challenges in scaling up enantioselective synthesis?
- Methodological Answer : Key issues include catalyst cost and racemization during purification. Continuous flow reactors improve yield and reduce side reactions in multi-step syntheses (e.g., 1-(4-fluorophenyl)-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one) . Chiral stationary phases in preparative HPLC are used for large-scale resolution .
Data Contradiction Analysis
Q. How to address discrepancies in crystallographic data vs. computational geometry optimizations?
- Methodological Answer : Cross-validate using multiple techniques:
- Compare DFT-optimized structures (e.g., B3LYP/6-31G*) with X-ray data .
- Check for solvent effects in crystallography (e.g., ’s XRPD was performed in aqueous HCl) .
Safety and Handling
Q. What precautions are critical when handling fluorinated pyrrolidinones?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
